molecular formula C20H24N2O B11406689 2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11406689
M. Wt: 308.4 g/mol
InChI Key: AXMKGAGDHBOMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dimethylphenol, methyl iodide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic or basic conditions, while reduction reactions are often performed at lower temperatures to prevent decomposition .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C20H24N2O/c1-14(2)12-22-18-8-6-5-7-17(18)21-20(22)13-23-19-11-15(3)9-10-16(19)4/h5-11,14H,12-13H2,1-4H3

InChI Key

AXMKGAGDHBOMNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CC(C)C

Origin of Product

United States

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